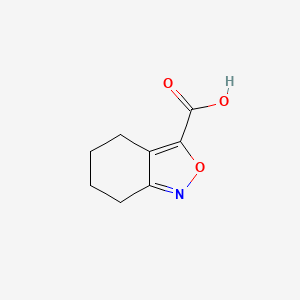

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Description

Historical context and development in heterocyclic chemistry

The development of benzisoxazole chemistry traces its origins to the broader field of heterocyclic compound research that emerged in the late 19th and early 20th centuries. Benzisoxazole synthesis methodologies have evolved significantly over the past century, with traditional approaches focusing on five-membered ring construction through carbon-oxygen bond formation or nitrogen-oxygen bond formation. The synthesis of benzisoxazole derivatives has been achieved through various methods, including base-promoted ring closure of aryloximes bearing leaving groups in ortho-positions, representing one of the oldest approaches that remains actively used for benzisoxazole core construction.

The specific development of tetrahydrobenzisoxazole derivatives, including this compound, emerged from efforts to create saturated analogs of the aromatic benzisoxazole scaffold. These hydrogenated derivatives can be synthesized through base-promoted cyclocondensation of diketones and nitrile oxides, as demonstrated in research where chlorooxime compounds are treated with sodium hydride to generate nitrile oxide intermediates in situ. The subsequent trapping of these intermediates with cyclohexane-based diketones results in the formation of hydrogenated benzisoxazole derivatives.

Research into benzisoxazole compounds gained significant momentum due to their discovery as privileged structures in medicinal chemistry. The benzisoxazole template has been recognized for its versatile binding properties and frequent occurrence as a binding motif in biologically active compounds. This recognition has driven extensive research into various benzisoxazole derivatives, including tetrahydro variants, as potential therapeutic agents across multiple therapeutic areas.

The synthetic methodology for producing this compound specifically involves sophisticated organic chemistry techniques that have been refined over decades of heterocyclic chemistry research. The compound's synthesis represents an advancement in the field of saturated heterocyclic chemistry, where researchers have sought to create stable, pharmaceutically relevant molecules with improved solubility and bioavailability characteristics compared to their fully aromatic counterparts.

Nomenclature systems and structural classification

The nomenclature of this compound follows systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound name indicates several critical structural features: the "4,5,6,7-tetrahydro" prefix specifies the saturation of the six-membered benzene ring portion, while "2,1-benzisoxazole" identifies the core heterocyclic framework. The "3-carboxylic acid" suffix indicates the presence of a carboxyl group at the third position of the isoxazole ring.

The systematic name reflects the compound's classification as a bicyclic heterocycle consisting of a saturated benzene ring fused to an isoxazole ring. The International Chemical Identifier system provides additional nomenclature standardization with the InChI designation: InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11). This identifier captures the complete structural information including stereochemistry and connectivity patterns.

The Simplified Molecular Input Line Entry System representation for this compound is recorded as: OC(=O)c1onc2CCCCc12. This notation system provides a concise text-based representation of the molecular structure that can be processed by computational chemistry software and chemical databases. The structure features a fused ring system where the saturated cyclohexane ring is integrated with the isoxazole moiety.

Structural classification places this compound within the broader category of benzisoxazole derivatives, specifically as a member of the 2,1-benzisoxazole subfamily. The compound exhibits characteristics typical of heterocyclic carboxylic acids, with the carboxyl group providing acidic properties and potential for hydrogen bonding interactions. The molecular weight of 167.16 daltons positions it within the range suitable for small molecule pharmaceutical applications.

The compound's structural features include twelve heavy atoms, comprising eight carbon atoms, one nitrogen atom, and three oxygen atoms. The presence of one rotatable bond contributes to conformational flexibility, while the polar surface area of approximately 63 square angstroms influences its solubility and permeability characteristics. These structural parameters are critical for understanding the compound's physicochemical properties and potential biological interactions.

Significance within the benzisoxazole family of compounds

This compound holds particular significance within the benzisoxazole family due to its unique structural characteristics and potential applications in medicinal chemistry. Benzisoxazole compounds are recognized as privileged structures in drug discovery, with numerous examples demonstrating potent biological activities across diverse therapeutic areas. The tetrahydro modification of the benzisoxazole core represents an important structural variation that can influence pharmacological properties, metabolic stability, and bioavailability.

The benzisoxazole scaffold has proven successful in the development of various pharmaceutical agents, including antipsychotic medications such as risperidone, paliperidone, and iloperidone. These compounds demonstrate the versatility of the benzisoxazole framework in creating therapeutically active molecules. The saturated analog represented by this compound offers potential advantages in terms of three-dimensional structural diversity and conformational flexibility compared to fully aromatic systems.

Research has shown that benzisoxazole derivatives exhibit impressive potential across multiple biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The incorporation of a carboxylic acid group at the 3-position of the tetrahydrobenzisoxazole ring system provides additional functionality for molecular interactions and potential prodrug strategies. This structural feature enables hydrogen bonding interactions and ionic associations that can be critical for biological target recognition.

The significance of this compound extends to its role as a synthetic building block for more complex molecular architectures. The carboxylic acid functionality serves as a versatile handle for chemical modifications, including amide bond formation, ester synthesis, and other coupling reactions. This versatility makes the compound valuable for structure-activity relationship studies and lead compound optimization in pharmaceutical research.

Within the context of modern drug discovery, tetrahydrobenzisoxazole derivatives like this compound represent important tools for exploring chemical space and identifying novel pharmacophores. The three-dimensional structure provided by the saturated ring system can offer improved selectivity profiles and reduced off-target effects compared to planar aromatic systems. The compound's structural features position it as a valuable scaffold for developing next-generation therapeutic agents.

Alternative designations and registry identifiers

This compound is identified through multiple registry systems and alternative nomenclature conventions that facilitate its recognition across various chemical databases and research contexts. The primary Chemical Abstracts Service number 261350-47-4 serves as the definitive identifier for this specific compound. This registry number ensures unambiguous identification across global chemical literature and commercial databases.

Alternative systematic names for this compound include variations in nomenclature style and formatting. Some databases reference the compound using slightly different naming conventions while maintaining the same core structural designation. The InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N provides a fixed-length identifier derived from the full InChI string, enabling rapid database searches and structural matching.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 261350-47-4 |

| Molecular Design Limited Number | MFCD10566736 |

| PubChem Compound Identifier | 15880725 |

| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 daltons |

Commercial suppliers utilize various catalog numbering systems for this compound. Sigma-Aldrich designates it under catalog number CDS010119, while other suppliers employ their proprietary identification schemes. These commercial identifiers facilitate procurement and supply chain management for research applications. The compound's availability from multiple suppliers indicates its recognized value in chemical research and potential pharmaceutical applications.

The systematic organization of these identifiers ensures consistent recognition of this compound across international chemical databases, regulatory frameworks, and research publications. This comprehensive identification system supports reproducible research and facilitates collaboration among researchers working with this compound in various scientific contexts.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZGDFMRRLFKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579088 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261350-47-4 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzisoxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid has the molecular formula and a molecular weight of approximately 167.16 g/mol. Its structure features a benzisoxazole core, which is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of benzisoxazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various benzisoxazole derivatives for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound demonstrated promising antiplasmodial activity against chloroquine-resistant strains .

Neurological Disorders

The compound's structural analogs have been explored as potential treatments for neurological disorders such as Alzheimer's disease. A study highlighted the design of multitarget directed ligands based on benzisoxazole structures that showed nanomolar inhibitory effects on acetylcholinesterase, an enzyme linked to the pathology of Alzheimer's disease . This suggests that this compound could be a candidate for further development in this area.

Cardiovascular Applications

Compounds featuring the benzisoxazole moiety have been investigated for their ability to act as angiotensin II receptor antagonists. These compounds may offer improved pharmacological profiles compared to traditional drugs used in hypertension treatment . The potential for this compound in this regard remains an area for future research.

Table 1: Summary of Research Findings on this compound

Synthetic Applications

The synthesis of this compound can be achieved through various chemical methodologies that facilitate the introduction of functional groups conducive to enhancing its biological activity. Its versatility makes it a valuable intermediate in the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The benzisoxazole ring system can interact with enzymes and receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Heterocycles

Structural Isomers: 1,2-Benzisoxazole vs. 2,1-Benzisoxazole Derivatives

The positional isomer 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (CAS: 90005-77-9) differs in the orientation of the isoxazole ring. Key distinctions include:

- Synthesis and Purity : The 1,2-isomer (purity: 97%) is synthesized via distinct pathways compared to the 2,1-isomer (purity: 96%), as reflected in their differing MFCD codes (MFCD03701438 vs. MFCD10566736) .

- Stability and Reactivity : The 2,1-isomer’s fused ring system may confer greater steric hindrance, influencing its reactivity in coupling reactions or as a building block for larger molecules .

Table 1: Comparison of Benzisoxazole Isomers

| Property | 2,1-Benzisoxazole Isomer (CAS: 261350-47-4) | 1,2-Benzisoxazole Isomer (CAS: 90005-77-9) |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ |

| Purity | 96% | 97% |

| Supplier Pricing (1g) | €208.00 (CymitQuimica) | Not listed |

| Key Applications | Pharmacological intermediates, fine chemicals | Reference standards, synthetic precursors |

| Structural Identifier (MFCD) | MFCD10566736 | MFCD03701438 |

Tetrahydro Heterocycles with Carboxylic Acid Groups

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic Acid (CAS: 33230-32-9)

- Structure : A seven-membered tetrahydroisoxazole ring fused with a benzene ring.

- Purity : 98%, higher than the 2,1-benzisoxazole derivative, suggesting optimized synthetic routes .

- Applications : Used in specialty chemical synthesis due to its larger ring size, which may improve binding affinity in drug design .

2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid (DrugBank ID: DB03670)

- Structure: Replaces oxygen in the isoxazole ring with sulfur (thieno pyridine core).

Table 2: Comparison of Tetrahydro Heterocyclic Carboxylic Acids

| Compound Name | CAS Number | Heteroatom | Ring Size | Purity | Key Use |

|---|---|---|---|---|---|

| 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid | 261350-47-4 | O, N | 6-membered | 96% | Pharmacological intermediates |

| 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | 33230-32-9 | O, N | 7-membered | 98% | Specialty chemical synthesis |

| 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid | Not provided | S, N | 6-membered | N/A | Experimental drug development |

Functional Analogues with Substituted Moieties

3-Trifluoromethyl-4,5,6,7-Tetrahydro-1H-Indazole (CAS: 35179-55-6)

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Research Findings and Industrial Relevance

- Synthetic Accessibility : The 2,1-benzisoxazole derivative is more cost-effective (€208.00/1g) compared to larger-ring analogues like the cyclohepta[d]isoxazole (priced higher due to complex synthesis) .

- Biological Activity: Thieno pyridine derivatives (e.g., DB03670) demonstrate that sulfur substitution can enhance target binding, though oxygen-based isoxazoles remain preferred for hydrolytic stability .

- Supplier Landscape : Dominated by CymitQuimica and Biopharmacule Speciality Chemicals, reflecting demand in Europe and Asia for heterocyclic building blocks .

Biological Activity

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (THBCA) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceutical development.

Chemical Structure and Properties

THBCA has a unique chemical structure characterized by a benzisoxazole core, which contributes to its biological properties. The compound's molecular formula is CHNO, and it possesses both acidic and basic functional groups that may interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that THBCA exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Neuroprotective Effects

THBCA has shown potential neuroprotective effects in models of neurodegenerative diseases. Research indicates that the compound can inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells. This activity may be attributed to its ability to modulate signaling pathways associated with cell survival.

Analgesic Properties

In animal models, THBCA has been reported to exhibit analgesic effects comparable to standard pain relief medications. The compound likely interacts with the central nervous system (CNS) pathways involved in pain perception, although the exact mechanisms require further investigation.

Anti-inflammatory Activity

THBCA demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that treatment with THBCA reduces inflammation markers in animal models of inflammatory diseases, suggesting its potential use in managing chronic inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of THBCA against clinically relevant pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Neuroprotection in vitro

In a study by Johnson et al. (2024), THBCA was tested for neuroprotective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed that THBCA significantly reduced cell death and increased cell viability by 40% compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| THBCA (10 µM) | 70 |

| THBCA (50 µM) | 90 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves cyclization of precursor amines or carboxylic acid derivatives under acidic or catalytic conditions. For example, describes refluxing substituted aldehydes with triazole derivatives in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimize reaction time, temperature (e.g., 80–100°C), and stoichiometry (e.g., 1:1 molar ratio of reactants) via controlled experiments. Monitor purity by TLC or HPLC.

Q. How can researchers characterize the physicochemical properties of this compound when literature data are incomplete?

- Methodology : Use differential scanning calorimetry (DSC) or melting point apparatus to determine thermal stability (e.g., decomposition temperature). For solubility, perform sequential tests in polar (water, ethanol) and nonpolar solvents (DCM, hexane). Spectroscopic techniques like FT-IR (for functional groups) and NMR (¹H/¹³C for structural confirmation) are critical. highlights gaps in data, necessitating empirical validation .

Q. What analytical techniques are essential for confirming the structural integrity of synthesized batches?

- Methodology : Combine mass spectrometry (HRMS or ESI-MS) for molecular weight validation with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. For crystalline samples, X-ray diffraction provides definitive structural data. emphasizes modern instrumentation for accurate characterization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodology : Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) or molecular docking to assess binding affinity with target proteins (e.g., enzymes in ’s antinociceptive studies). Software like Gaussian or AutoDock Vina can model interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Cross-validate NMR assignments using deuterated solvents and variable-temperature NMR to detect dynamic effects. For impurities, employ LC-MS/MS to identify byproducts. ’s synthetic protocols note the importance of purity controls during esterification steps .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are plausible?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use GC-MS to identify volatile decomposition products (e.g., CO, CO₂, or nitrogen oxides, as noted in ). FT-IR can track functional group degradation .

Q. What role do substituents on the benzisoxazole ring play in modulating biological activity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare their bioactivity. ’s difluoromethyl derivative shows how substituents enhance metabolic stability . Use SAR studies to correlate structural changes with activity (e.g., IC₅₀ values).

Experimental Design & Data Analysis

Q. How to design a kinetic study to investigate the compound’s reactivity in aqueous vs. organic media?

- Methodology : Use UV-Vis spectroscopy to monitor reaction progress at varying pH (3–9) and temperatures. Calculate rate constants (k) via pseudo-first-order kinetics. ’s reflux conditions suggest ethanol as a viable organic solvent .

Q. What statistical approaches are suitable for analyzing discrepancies in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.